molecular formula C29H32N2O4 B10927915 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B10927915
M. Wt: 472.6 g/mol
InChI Key: ANJYELINYYPXFV-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes multiple methoxy and methyl groups attached to phenyl rings. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution reactions:

    Ethylation: The ethyl group is introduced via alkylation reactions, typically using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-4-ethyl-1H-pyrazole: Lacks the 3,4-dimethylphenyl group.

    3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-ethyl-1H-pyrazole: Contains a different substitution pattern on the phenyl ring.

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which imparts distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-ethylpyrazole

InChI

InChI=1S/C29H32N2O4/c1-8-23-28(20-10-13-24(32-4)26(16-20)34-6)30-31(22-12-9-18(2)19(3)15-22)29(23)21-11-14-25(33-5)27(17-21)35-7/h9-17H,8H2,1-7H3

InChI Key

ANJYELINYYPXFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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